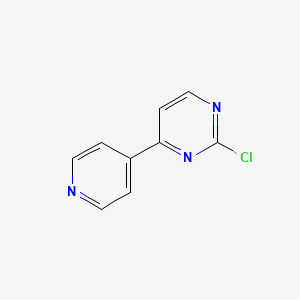

2-Chloro-4-(pyridin-4-yl)pyrimidine

Description

2-Chloro-4-(pyridin-4-yl)pyrimidine (CAS: 208936-45-2) is a heterocyclic aromatic compound with the molecular formula C₉H₆ClN₃ and a molecular weight of 191.62 g/mol . Structurally, it consists of a pyrimidine ring substituted at the 2-position with a chlorine atom and at the 4-position with a pyridine moiety. This dual-heterocyclic architecture confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry, particularly in the synthesis of central nervous system (CNS)-targeting drugs and kinase inhibitors .

The compound is synthesized via cross-coupling reactions or nucleophilic substitution, often involving intermediates like 2-chloropyrimidine and pyridinyl lithium reagents . Its reactivity at the 2-chloro position allows further functionalization, enabling the creation of disubstituted derivatives with tailored biological activities .

Properties

CAS No. |

208936-45-2 |

|---|---|

Molecular Formula |

C9H6ClN3 |

Molecular Weight |

191.62 g/mol |

IUPAC Name |

2-chloro-4-pyridin-4-ylpyrimidine |

InChI |

InChI=1S/C9H6ClN3/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7/h1-6H |

InChI Key |

DBWZTBFSHQDFHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of 2-chloro-4-(pyridin-4-yl)pyrimidine are highly dependent on substituents at the 4-position of the pyrimidine core. Below is a comparison with structurally analogous compounds:

Pharmacological Activities

- Anticonvulsant Activity: Thienopyrimidine derivatives (e.g., 2-chloro-4-triazolylthieno[3,2-d]pyrimidine) showed potent protection against maximal electroshock (MES)-induced seizures at 30–100 mg/kg, comparable to carbamazepine .

- Anticancer Potential: Nitrophenoxy and thiophene-substituted pyrimidines exhibit activity against lung and colon cancer cell lines, though specific IC₅₀ values require further validation .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.